Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate is a chemical compound with the molecular formula C14H13NO4S and a molecular weight of 291.33 g/mol . It is a thiophene derivative, which is a class of compounds known for their diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with benzyl chloroformate and methylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the intermediate: Thiophene-2-carboxylic acid is reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the benzyl ester intermediate.
Amination: The benzyl ester intermediate is then reacted with methylamine to form the final product, this compound.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including potential drug candidates.
Materials Science: Thiophene derivatives are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate: A similar compound with a cyclopentane ring instead of a thiophene ring.
Methyl 3-{[(benzyloxy)carbonyl]amino}benzoate: A similar compound with a benzene ring instead of a thiophene ring.
Uniqueness
Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties that can influence its reactivity and biological activity . The thiophene ring is known for its stability and ability to participate in various chemical reactions, making this compound a valuable building block in synthetic chemistry .
Properties
IUPAC Name |
methyl 3-(phenylmethoxycarbonylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-13(16)12-11(7-8-20-12)15-14(17)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNUCFUYBFAIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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